2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose can be achieved through various methods. One approach involves the use of unprotected GlcNAc oxazoline under catalyst-free, microwave conditions . This method is straightforward and efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis likely involves similar principles to those used in laboratory settings, with adaptations for larger-scale production. This may include optimization of reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typical conditions include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is involved in studying glycosylation processes and the role of glycans in cellular functions.
Mechanism of Action
The mechanism of action of 2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets and pathways. As a disaccharide fragment, it plays a role in glycosylation, a process critical for protein folding, stability, and function. The compound’s effects are mediated through its incorporation into glycan structures, influencing cellular signaling and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-b-D-glucopyranosyl azide: This compound is used in click chemistry and has applications in bioconjugation and material science.
2-Acetamido-2-deoxy-b-D-glucopyranosyl amine: This compound is used in the diagnosis of diseases and has shown therapeutic potential for juvenile idiopathic arthritis.
Uniqueness
2-O-(2-Acetamido-2-deoxy-b-D-glucopyranosyl)-D-mannopyranose is unique due to its specific structure and role in N-glycoproteins. Its ability to participate in glycosylation reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H25NO11 |
---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3S,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)6(3-17)25-14(7)26-12-11(22)9(20)5(2-16)24-13(12)23/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9-,10-,11+,12+,13?,14+/m1/s1 |
InChI Key |
KGSIOYQZUFTKHO-DLDFRZNISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2O)CO)O)O)CO)O)O |
Origin of Product |
United States |
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